molecular formula C22H19N3O6 B14110618 ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate

ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate

Cat. No.: B14110618
M. Wt: 421.4 g/mol
InChI Key: JBFROOONXQLKHG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate is a complex organic compound with a unique structure that combines elements of benzofuran and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate typically involves multiple steps. One common method starts with the preparation of the benzofuran and pyrimidine intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • Ethyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzofuran and pyrimidine moieties sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C22H19N3O6

Molecular Weight

421.4 g/mol

IUPAC Name

ethyl 2-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]acetate

InChI

InChI=1S/C22H19N3O6/c1-2-30-18(27)12-23-17(26)13-24-19-15-10-6-7-11-16(15)31-20(19)21(28)25(22(24)29)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,23,26)

InChI Key

JBFROOONXQLKHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42

Origin of Product

United States

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